molecular formula C30H26ClN3O2 B10795920 N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

Cat. No.: B10795920
M. Wt: 496.0 g/mol
InChI Key: XZVGOIOCGWFOMX-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide, a complex synthetic molecule provided for research and development purposes. The compound has a molecular formula of C31H28ClN3O2 and a molecular weight of 510.0 g/mol . Its structure is characterized by a 1,4-diazatricyclo[5.4.1.04,12]dodecatriene core system, which is a polycyclic framework incorporating nitrogen atoms, and is substituted with chlorophenyl, methoxyphenyl, and phenyl groups . This unique architecture may be of significant interest in advanced chemical synthesis and materials science research. As a specialized research chemical, it is intended for use in laboratory investigations only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C30H26ClN3O2

Molecular Weight

496.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C30H26ClN3O2/c1-36-22-16-14-20(15-17-22)26-19-34-28(29(35)32-25-13-6-5-12-24(25)31)27(21-9-3-2-4-10-21)23-11-7-8-18-33(26)30(23)34/h2-6,9-10,12-17,19H,7-8,11,18H2,1H3,(H,32,35)

InChI Key

XZVGOIOCGWFOMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6Cl

Origin of Product

United States

Biological Activity

N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: C31H28ClN3O2 and is characterized by a unique diazatricyclo structure which contributes to its biological activity. The presence of various functional groups such as the chlorophenyl and methoxyphenyl moieties is believed to enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Mechanism of Action : The compound was shown to induce apoptosis in various cancer cell lines through the activation of caspases and the mitochondrial pathway . Its ability to inhibit cell proliferation was assessed using MTT assays, revealing IC50 values in the low micromolar range against several cancer types.
Cell LineIC50 (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)10.5
A549 (Lung)12.3

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:

  • Experimental Findings : In vitro studies using RAW 264.7 macrophages showed that treatment with the compound significantly reduced LPS-induced NO production and inhibited NF-κB activation . This suggests a potential role in managing inflammatory diseases.
Treatment Concentration (µM)NO Production (% Inhibition)
530
1050
2070

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the compound's effects on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity .
  • Inflammation Model : In another study focusing on inflammation, the compound was administered to RAW 264.7 cells pre-treated with LPS. The results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Scientific Research Applications

One of the most promising applications of this compound lies in its anticancer properties . Research has demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study 1: Antitumor Efficacy

A study evaluated the compound's effects on breast cancer cell lines (MCF-7). The results indicated a notable reduction in cell viability due to apoptosis induction:

  • Cell Line : MCF-7
  • IC50 Value : 15.72 μM
  • Mechanism : Induction of apoptosis via mitochondrial pathways

This study highlights the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Properties

In addition to its anticancer activity, the compound has shown promising antimicrobial effects against both gram-positive and gram-negative bacteria.

Case Study 2: Antimicrobial Activity

In vitro testing revealed that derivatives similar to this compound exhibited significant antimicrobial activity:

  • Tested Strains : Staphylococcus aureus and Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Low micromolar concentrations

These findings suggest that the compound could be further explored for potential use in treating bacterial infections.

Anti-inflammatory Effects

The compound also displays potential as an anti-inflammatory agent . Preliminary studies have indicated its ability to inhibit enzymes involved in inflammatory pathways.

Enzyme Inhibition Studies

The compound was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:

  • Target Enzyme : COX
  • Effect : Reduction in inflammation markers

This property opens avenues for research into its application in inflammatory diseases.

Pharmacological Studies

Recent pharmacological studies have evaluated the drug-like properties of this compound using various computational tools such as SwissADME:

ParameterValue
Lipophilicity (LogP)Moderate
SolubilitySatisfactory
BioavailabilityHigh

These properties indicate its potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Substituent Variations in 1,4-Diazatricyclo Derivatives

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents (Positions) Notable Features
Target Compound N-(2-chlorophenyl), 2-(4-methoxyphenyl), 6-phenyl Ortho-chloro substituent enhances steric hindrance; methoxy improves solubility .
6-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene-5-carboxamide N-(4-methoxyphenyl), 6-(4-chlorophenyl), 2-(4-methylphenyl Para-substituents (Cl, CH₃) may reduce metabolic stability compared to ortho-Cl .
N-cyclohexyl-6-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene-5-carboxamide N-cyclohexyl, 6-(4-ethoxyphenyl) Cyclohexyl group increases lipophilicity; ethoxy enhances electron donation .
2-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.0⁴,¹²]dodeca-2,5,7(12)-triene-5-carboxamide 2-(4-ethoxyphenyl), N-(4-methylphenyl) Ethoxy and methylphenyl groups may improve membrane permeability .

Key Observations :

  • Chlorine Position: Ortho-chloro (target) vs. para-chloro (analog in ) affects steric and electronic interactions.
  • Methoxy vs. Ethoxy : Ethoxy groups (e.g., ) offer stronger electron-donating effects but may reduce solubility compared to methoxy.

Comparison with Heterocyclic Carboxamides in Pharmacology

highlights 1,4-dihydropyridines (e.g., AZ257, AZ331) with carboxamide moieties and sulfur-containing substituents .

Feature Target Compound AZ257/AZ331 (1,4-Dihydropyridines)
Core Structure Rigid tricyclic system Planar dihydropyridine ring
Substituents Aromatic groups (Cl, OCH₃, phenyl) Thioether-linked oxoethyl groups (e.g., 4-bromophenyl)
Bioactivity Hypothesized kinase/GPCR modulation Calcium channel modulation (inferred from dihydropyridine class)
Solubility Moderate (methoxy groups) Lower (bulky bromophenyl/thioether)

Implications :

Thiazolecarboxamide Derivatives ()

Compounds like BP 27384 and BP 27385 feature thiazolecarboxamide cores with piperazinyl and methylpyrimidinyl groups . These differ from the target compound’s tricyclic system but share carboxamide-mediated interactions.

Parameter Target Compound BP 27384/27385
Heterocycle Diazatricyclo Thiazole-pyrimidine
Pharmacophore Carboxamide + aromatic clusters Carboxamide + piperazinyl (basic nitrogen)
Likely Targets Kinases, nuclear receptors Tyrosine kinases (e.g., EGFR, inferred from structure)

Contrast :

  • The thiazole-pyrimidine system in BP compounds enables chelation with metal ions (e.g., Mg²⁺ in ATP-binding pockets), a feature absent in the tricyclic target compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis route for this compound to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield, while response surface methodology refines optimal conditions. Prioritize purification techniques like preparative HPLC or recrystallization with polar aprotic solvents to enhance purity . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .

Q. What spectroscopic and crystallographic methods are most effective for characterizing its structural complexity?

  • Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) to resolve overlapping signals from aromatic and heterocyclic moieties. Single-crystal X-ray diffraction is critical for confirming the tricyclic core’s stereochemistry and substituent orientations. Pair this with DFT-optimized molecular geometry simulations to validate experimental bond lengths and angles . Mass spectrometry (HRMS-ESI) ensures accurate molecular weight confirmation, particularly for isotopic patterns influenced by chlorine substituents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., PDB), focusing on conserved active sites relevant to its structural motifs (e.g., benzoxazole or diazatricyclic analogs). Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability under physiological conditions. Pair this with free-energy perturbation (FEP) calculations to quantify binding energy contributions from specific substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl groups) .

Q. What strategies resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell line variability, assay protocols). Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Apply machine learning (e.g., random forest regression) to correlate structural descriptors (logP, polar surface area) with bioactivity trends. Ensure data integrity via standardized reporting frameworks (FAIR principles) and blockchain-based audit trails for experimental reproducibility .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to knockout candidate targets (e.g., kinases or GPCRs) in cell lines, followed by rescue experiments to confirm functional relevance. Combine this with phosphoproteomics or metabolomics to map downstream signaling pathways. For in vivo studies, employ PET/CT imaging with radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) to track biodistribution and target engagement in real time .

Methodological Challenges and Innovations

Q. What advanced separation technologies are suitable for isolating stereoisomers or degradation products?

  • Methodological Answer : Implement chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) to resolve enantiomers. For degradation products, use ion-mobility spectrometry (IMS) coupled with high-resolution MS to separate structurally similar impurities. Machine learning-assisted peak deconvolution algorithms (e.g., MZmine) enhance detection of low-abundance species .

Q. How can AI-driven platforms accelerate the development of derivatives with improved pharmacological properties?

  • Methodological Answer : Train generative adversarial networks (GANs) on structural databases (e.g., ChEMBL) to propose novel analogs with optimized ADMET profiles. Validate synthetic feasibility via retrosynthetic analysis tools (e.g., Chematica). Integrate feedback loops where experimental toxicity data refine the AI’s chemical space exploration, prioritizing derivatives with reduced hepatotoxicity or CYP450 inhibition .

Data Management and Reproducibility

Q. What frameworks ensure robust data curation and sharing for multidisciplinary collaborations?

  • Methodological Answer : Adopt electronic lab notebooks (ELNs) with version control (e.g., LabArchives) and ontology-based metadata tagging (e.g., OWL-DL) for interoperability. Use cloud platforms (AWS/GCP) with role-based access to harmonize computational, synthetic, and biological datasets. Implement blockchain for immutable audit trails of experimental workflows, ensuring reproducibility across labs .

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